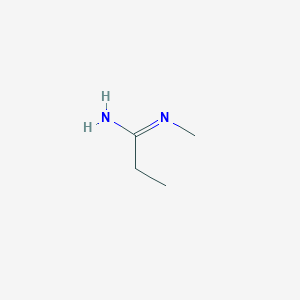
(1E)-N'-Methylpropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N’-Methylpropanimidamide is an organic compound with the molecular formula C4H10N2 It is a derivative of propanimidamide, where the nitrogen atom is substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N’-Methylpropanimidamide typically involves the reaction of propionitrile with methylamine under specific conditions. The reaction can be carried out in the presence of a catalyst such as sodium methoxide. The general reaction scheme is as follows:
CH3CH2CN+CH3NH2→CH3CH2C(=NH)NHCH3
Industrial Production Methods
Industrial production of (1E)-N’-Methylpropanimidamide may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N’-Methylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The imidamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of propionamide or propionitrile.
Reduction: Formation of N-methylpropanamine.
Substitution: Formation of various substituted imidamides.
Aplicaciones Científicas De Investigación
(1E)-N’-Methylpropanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1E)-N’-Methylpropanimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propanimidamide: The parent compound without the methyl substitution.
N-Methylacetamidine: A similar compound with an acetamidine group instead of propanimidamide.
N-Methylformamidine: A related compound with a formamidine group.
Uniqueness
(1E)-N’-Methylpropanimidamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the nitrogen atom enhances its stability and alters its interaction with molecular targets compared to similar compounds.
Propiedades
Número CAS |
139614-17-8 |
|---|---|
Fórmula molecular |
C4H10N2 |
Peso molecular |
86.14 g/mol |
Nombre IUPAC |
N'-methylpropanimidamide |
InChI |
InChI=1S/C4H10N2/c1-3-4(5)6-2/h3H2,1-2H3,(H2,5,6) |
Clave InChI |
SVKQJKDFMLYPSM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















